molecular formula C22H27BrN2O4S B2667928 Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate CAS No. 379249-84-0

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate

Cat. No. B2667928
CAS RN: 379249-84-0
M. Wt: 495.43
InChI Key: RZKYKJVYUKMBRE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27BrN2O4S and its molecular weight is 495.43. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Analysis

Research on compounds structurally related to Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate often focuses on their synthesis and structural characterization. For example, Luo et al. (2019) synthesized a mecarbinate derivative and conducted single crystal X-ray analysis, alongside vibrational spectral studies, to determine its molecular crystal structure Da-Yun Luo, Lan Ma, Zhixu Zhou, Zhu-yan Huang, 2019. This highlights the compound's relevance in contributing to the understanding of molecular architectures and the development of new synthetic methodologies.

Heterocyclic Chemistry and Pharmacological Potential

The study of heterocyclic compounds, including those similar to the one , plays a crucial role in the development of new pharmacologically active agents. Chapman et al. (1971) explored the synthesis of benzo[b]thiophen derivatives, revealing the potential of such compounds in pharmacological applications N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971. Similarly, El-kerdawy et al. (1989) synthesized substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, investigating their potential as schistosomicidal agents M. El-kerdawy, A. El-Emam, H. El-Subbagh, E. Abushanab, 1989. These studies indicate the significant potential of such compounds in drug discovery and development.

Material Science and Luminescence

In the realm of materials science, the synthesis and characterization of compounds structurally similar to Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate contribute to the development of novel materials with unique properties. For instance, Teiber and Müller (2012) reported the synthesis of highly luminescent symmetrical terthiophenes, showcasing the compound's relevance in the development of new luminescent materials Marco Teiber, T. Müller, 2012.

properties

IUPAC Name

ethyl 5-bromo-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O4S/c1-5-28-22(27)19-18(16-8-6-13(2)7-9-16)20(23)30-21(19)24-17(26)12-25-10-14(3)29-15(4)11-25/h6-9,14-15H,5,10-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKYKJVYUKMBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Br)NC(=O)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate

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